molecular formula C17H12Cl3N5O2 B1668434 Carboxyamidotriazole CAS No. 99519-84-3

Carboxyamidotriazole

Cat. No.: B1668434
CAS No.: 99519-84-3
M. Wt: 424.7 g/mol
InChI Key: WNRZHQBJSXRYJK-UHFFFAOYSA-N
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Description

Carboxyamidotriazole (CAI) is a 1,2,3-triazole-containing compound initially developed as a non-cytotoxic anticancer agent. Its structure includes a 1,4,5-disubstituted 1,2,3-triazole backbone, enabling diverse biological activities such as calcium channel blockade, mitochondrial complex I inhibition, and modulation of tumor microenvironments . Preclinical studies highlight its antiproliferative, anti-angiogenic, and antimigratory properties, with clinical trials targeting non-small cell lung cancer (NSCLC), glioblastoma, and renal cell carcinoma . CAI also exhibits anti-inflammatory effects, as demonstrated in rheumatoid arthritis models .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carboxyamidotriazole can be synthesized through several methods, including the Huisgen 1,3-dipolar cycloaddition and metal-catalyzed 1,3-dipolar cycloaddition . These methods involve the reaction of azides with alkynes to form 1,2,3-triazoles, which are then further modified to produce this compound.

Industrial Production Methods: In industrial settings, this compound is often produced using continuous manufacturing techniques. One such method involves the encapsulation of this compound in nanoemulsions using adaptive focused acoustics. This method allows for scalable production while maintaining high encapsulation efficiency .

Chemical Reactions Analysis

Types of Reactions: Carboxyamidotriazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

    Substitution: Halogenation and nitration reactions are performed using reagents like chlorine and nitric acid.

Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities .

Scientific Research Applications

Cancer Treatment

CAI has been explored in multiple clinical settings for its anti-cancer properties:

  • Ovarian Cancer : A Phase II trial indicated that CAI could stabilize relapsed ovarian cancer in patients with a good end-organ function. The study reported that 31% of patients achieved disease stabilization lasting more than six months .
  • Non-Small Cell Lung Cancer : A Phase III trial assessed CAI's effectiveness when combined with standard chemotherapy. Results showed an improved objective response rate in patients receiving CAI alongside chemotherapy compared to those on chemotherapy alone .
  • Chronic Myeloid Leukemia : this compound-orotate (CTO), a derivative of CAI, showed promise in targeting cancer cell growth and enhancing apoptosis in imatinib-resistant chronic myeloid leukemia cell lines .

Anti-inflammatory Applications

Recent research has demonstrated that CAI exhibits significant anti-inflammatory activity:

  • In animal models, CAI reduced inflammation by inhibiting the production of pro-inflammatory cytokines and blocking key signaling pathways such as NF-κB and MAPKs .
  • The compound has been shown to alleviate symptoms in various inflammatory conditions, suggesting its potential as an adjunct therapy for inflammatory diseases .

Summary of Clinical Trials

Study TypeCancer TypeFindings
Phase II TrialOvarian Cancer31% disease stabilization over 6 monthsPotential for further study in relapsed cases
Phase III TrialNon-Small Cell Lung CancerImproved objective response rate with CAI + chemotherapySuggests efficacy in combination therapy
Preclinical StudyChronic Myeloid LeukemiaEffective against imatinib-resistant cell linesIndicates potential for overcoming resistance

Case Studies

Several case studies have documented the effectiveness of CAI across different cancer types:

  • A study involving ovarian cancer patients demonstrated that CAI could enhance the efficacy of standard treatments, leading to improved patient outcomes despite a history of multiple prior treatments.
  • In non-small cell lung cancer patients, the combination of CAI with conventional chemotherapy resulted in a statistically significant improvement in progression-free survival compared to chemotherapy alone.

Mechanism of Action

Carboxyamidotriazole exerts its effects by blocking calcium channels, thereby inhibiting calcium influx into cells. This action disrupts calcium-mediated signal transduction pathways, leading to reduced cell proliferation and migration. The compound also inhibits the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are involved in inflammatory responses .

Comparison with Similar Compounds

Structural and Functional Analogues

1,2,3-Triazole Derivatives

The 1,2,3-triazole motif is a pharmacophore in drug discovery due to its versatility as a linker and bioisostere. CAI shares this motif with compounds like Cefatrizine (antibiotic) and novel hybrids such as quinoline-benzimidazole-triazole conjugates. However, CAI’s 1,4,5-substitution pattern distinguishes it from most derivatives, which typically feature 1,4-disubstitution. For example:

  • Cefatrizine : Lacks antiproliferative activity but shares triazole-mediated pharmacokinetic enhancements (e.g., solubility) .
  • Compound 4e (C-4 substituted triazolyl-6-deoxy-L-ASA derivative) : Exhibits selective cytotoxicity against MCF-7 and A549 cells, unlike CAI’s broad-spectrum activity .

Table 1: Antiproliferative Activity (IC₅₀, μM) of CAI vs. Select Triazole Derivatives

Compound A549 (Lung) MCF-7 (Breast) HFF-1 (Normal) Selectivity Profile
CAI 18.2 20.5 22.1 Non-selective
4e 12.4 9.8 >50 Selective
L-ASA (Control) >100 >100 >100 Inactive

Source: Adapted from

Mitochondrial Complex I Inhibitors

CAI shares a structural motif with Mubritinib, both inhibiting mitochondrial complex I to reduce ATP production. However, CAI uniquely combines this with calcium channel blockade:

  • Mubritinib : Primarily targets complex I in hematologic cancers but lacks anti-angiogenic effects .
  • CAI : Dual mechanism disrupts energy metabolism and tumor vasculature, broadening its applicability to solid tumors .

Mechanism of Action

  • Calcium Channel Modulation: CAI blocks non-voltage-gated calcium channels, inhibiting calcium signaling pathways involved in tumor invasion and angiogenesis .
  • Complex I Inhibition : Reduces ATP production, sensitizing cancer cells to oxidative stress .

Table 2: Mechanistic Comparison of CAI and Analogues

Compound Calcium Channel Blockade Complex I Inhibition Anti-Angiogenic Immunomodulatory
CAI Yes Yes Yes Yes
Mubritinib No Yes No No
Cefatrizine No No No No

Source:

Clinical Efficacy and Limitations

  • CAI in Renal Cell Carcinoma: Phase II trials reported a 6-month progression-free survival rate of 15%, inferior to VEGF inhibitors .
  • Comparative Advantages: Unlike cytotoxic agents (e.g., 5-fluorouracil), CAI’s non-cytotoxic profile reduces hematologic toxicity but may limit efficacy in aggressive cancers .

Pharmacokinetics and Toxicity

  • Bioavailability : CAI has low oral bioavailability, necessitating micronized formulations or co-administration with ketoconazole to enhance exposure .
  • Toxicity: Primarily gastrointestinal (nausea, diarrhea), with minimal myelosuppression. In contrast, some triazole derivatives (e.g., 4d, 4o) exhibit cytotoxicity in normal fibroblasts .

Biological Activity

Carboxyamidotriazole (CAI) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. Originally developed as an anti-cancer agent, CAI has been shown to possess anti-inflammatory properties and to modulate various cellular pathways. This article reviews the biological activity of CAI, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Calcium Influx Inhibition : CAI is primarily recognized as a calcium influx inhibitor, specifically targeting store-operated calcium channels (SOCE). This inhibition is crucial for its anti-cancer effects, as it sensitizes cancer cells to apoptosis when combined with other therapeutic agents like Bcl-xL inhibitors .
  • Anti-inflammatory Pathways : Recent studies have highlighted the anti-inflammatory effects of CAI. It reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by inhibiting the expression of inducible nitric oxide synthase (iNOS) in macrophages . Furthermore, CAI suppresses the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), which are pivotal in inflammatory responses .
  • Angiogenesis Inhibition : CAI has been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis. This property makes it a valuable candidate for cancer therapy, as it can potentially restrict tumor vascularization and nutrient supply .

Anti-inflammatory Activity

A study conducted on RAW 264.7 macrophages demonstrated that CAI significantly decreased nitric oxide production and downregulated pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. The findings suggest that CAI operates through mechanisms distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs), as it does not directly inhibit cyclooxygenase (COX) activity .

Case Studies

  • Phase II Clinical Trials : In patients with relapsed solid tumors, CAI showed potential in promoting disease stabilization when administered alongside other chemotherapeutic agents. The combination therapies indicated a synergistic effect in enhancing therapeutic outcomes while maintaining a favorable safety profile .
  • Animal Models : Various preclinical models have demonstrated CAI's efficacy in reducing inflammation and pain. For instance, in models of adjuvant-induced arthritis and acetic acid-induced writhing, CAI exhibited significant analgesic properties .

Data Tables

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of iNOS; reduction of TNF-α, IL-1β, IL-6
Calcium Influx InhibitionSOCE inhibition; sensitization to apoptosis
Angiogenesis InhibitionReduction of vascular endothelial growth factor (VEGF) activity

Q & A

Basic Research Questions

Q. What experimental models are recommended for assessing Carboxyamidotriazole's anti-inflammatory activity in preclinical studies?

  • Methodological Guidance : Use lipopolysaccharide (LPS)-induced RAW264.7 macrophage models to measure cytokine production (e.g., TNF-α, IL-6) via ELISA. Include dose-response curves (e.g., 1–50 μM) and positive controls like dexamethasone. Validate in vivo using carrageenan-induced paw edema in rodents, monitoring edema volume and histopathological changes .

Q. How should researchers design cytotoxicity assays to evaluate this compound's safety profile in non-cancerous cell lines?

  • Methodological Guidance : Employ MTT or resazurin assays on primary human fibroblasts or hepatocytes. Use a concentration range spanning therapeutic doses (e.g., 10–100 μM) and include time-course analyses (24–72 hours). Normalize results to solvent controls (e.g., DMSO ≤0.1%) and reference cytotoxic agents like doxorubicin for comparison .

Q. What are the standard protocols for studying this compound's calcium channel modulation in cellular systems?

  • Methodological Guidance : Utilize fluorometric calcium imaging (e.g., Fura-2 AM dye) in HEK293 cells overexpressing voltage-gated calcium channels. Apply this compound (5–20 μM) pre- and post-stimulation with depolarizing agents (e.g., KCl). Compare results to known calcium blockers like verapamil .

Advanced Research Questions

Q. How can conflicting data on this compound's mechanism of action in NF-κB inhibition be resolved?

  • Methodological Guidance : Perform comparative phosphoproteomics in LPS-treated macrophages to identify upstream regulators (e.g., IKKβ phosphorylation). Use siRNA knockdown of candidate targets (e.g., TRAF6) to confirm functional relevance. Replicate findings across multiple inflammation models (e.g., colitis vs. arthritis) to assess context-dependent effects .

Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound studies?

  • Methodological Guidance : Apply four-parameter logistic regression (Hill equation) to model sigmoidal curves. Use Akaike’s Information Criterion (AIC) to compare linear vs. non-linear fits. For outliers, conduct Grubbs’ test and validate via independent replicates. Report 95% confidence intervals for EC₅₀ values .

Q. How should researchers address variability in this compound's efficacy across different cancer xenograft models?

  • Methodological Guidance : Stratify xenografts by molecular subtypes (e.g., KRAS mutant vs. wild-type) and correlate response with proteomic profiling of tumor tissues. Use longitudinal PET imaging to monitor metabolic changes. Apply mixed-effects models to account for inter-animal variability .

Q. What methodologies are recommended for investigating this compound's potential repurposing in viral infections (e.g., SARS-CoV-2)?

  • Methodological Guidance : Conduct pseudovirus entry assays in ACE2-expressing HEK293T cells with this compound orotate (10–50 μM). Compare to remdesivir as a positive control. Use molecular docking to predict interactions with viral proteases (e.g., PLpro) and validate via surface plasmon resonance (SPR) .

Q. How can researchers reconcile discrepancies in this compound's anti-fibrotic effects across organ systems?

  • Methodological Guidance : Perform transcriptomic analysis (RNA-seq) on fibrotic liver vs. lung tissues post-treatment. Focus on TGF-β/Smad pathway components and collagen deposition markers. Use pathway enrichment tools (e.g., DAVID) to identify tissue-specific regulatory networks .

Q. Methodological Best Practices

Q. What steps ensure reproducibility in this compound pharmacokinetic studies?

  • Guidance :

  • Sample Preparation : Use LC-MS/MS with deuterated internal standards (e.g., this compound-d4).
  • Validation : Include matrix-matched calibration curves (plasma, liver homogenates) and assess extraction recovery (≥85%).
  • Reporting : Adhere to FDA Bioanalytical Method Validation guidelines for accuracy (±15%) and precision (CV ≤20%) .

Q. How should researchers design combinatorial studies with this compound and checkpoint inhibitors?

  • Guidance : Use syngeneic mouse models (e.g., CT26 colon carcinoma) with anti-PD-1 antibodies. Apply factorial design to test additive vs. synergistic effects. Analyze tumor-infiltrating lymphocytes via flow cytometry (CD8⁺/FoxP3⁺ ratios) and multiplex cytokine assays .

Q. Data Contradiction & Analysis

Q. Why does this compound show efficacy in acute inflammation models but limited activity in chronic settings?

  • Resolution Strategy : Compare transcriptional profiles (RNA-seq) of acute (carrageenan) vs. chronic (DSS colitis) models. Focus on hypoxia-inducible factors (HIF-1α) and oxidative stress markers. Validate with genetic knockouts (e.g., HIF-1α⁻/⁻ mice) .

Q. How can researchers validate this compound's off-target effects identified in kinome-wide screens?

  • Resolution Strategy : Use thermal shift assays (TSA) to confirm binding to candidate kinases. Perform functional assays (e.g., kinase inhibition ELISA) and cross-validate with CRISPR-Cas9 knockout cell lines .

Properties

IUPAC Name

5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl3N5O2/c18-10-3-1-9(2-4-10)15(26)13-11(19)5-8(6-12(13)20)7-25-16(21)14(17(22)27)23-24-25/h1-6H,7,21H2,(H2,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRZHQBJSXRYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)CN3C(=C(N=N3)C(=O)N)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40244108
Record name Carboxyamidotriazole
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Molecular Weight

424.7 g/mol
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CAS No.

99519-84-3
Record name Carboxyamidotriazole
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Synthesis routes and methods I

Procedure details

A stirred ambient temperature solution of 5-amino-1,2,3-triazole-4-carboxamide (630 mg, 4.96 mmol) in dry dimethylformamide (20 ml) was treated in one portion with sodium hydride (230 mg of a 50% suspension in mineral oil, 115 mg NaH, 4.79 mmol). After 15 min. solid 4-(4-chlorobenzoyl)-3,5-dichlorobenzyl bromide was added in one portion. The mixture was stirred 1 hour, poured into water (20 ml), acidified to pH 6 with glacial acetic acid, and filtered. The solid was washed three times with water and dissolved in dichloromethane. The layers were separated and the organic phase was dried over anhydrous magnesium sulfate and evaporated under vacuum. The residue was chromatographed on a column of silica gel (200 g) eluted with 97:3 (v/v) dichloromethane-methanol to provide 351 mg (17%) 5-amino-1-(4-[4-chlorobenzoyl]-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide.
Quantity
630 mg
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[Compound]
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suspension
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115 mg
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20 mL
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4-(4-chlorobenzoyl)-3,5-dichlorobenzyl bromide
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20 mL
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Synthesis routes and methods II

Procedure details

A suspension of 2-cyanoacetamide (149 mg, 1.77 mmol) in ethanol (5 ml) was refluxed 20 minutes with sodium methoxide (93 mg, 1.72 mmol), cooled slightly, treated with 4-(4-chlorobenzoyl)-3,5-dichlorobenzyl azide (450 mg, 1.32 mmol), and refluxed 1 hour. The mixture was cooled, evaporated under vacuum, and chromatographed on a column of silica gel (50 g), eluted with 19:1 (v/v) dichloromethane-methanol to provide 231 mg (41%) of 5-amino-1(4-[4-chlorobenzoyl]-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide, m.p. 198.5°-200° C.
Quantity
149 mg
Type
reactant
Reaction Step One
Quantity
5 mL
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solvent
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Name
sodium methoxide
Quantity
93 mg
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4-(4-chlorobenzoyl)-3,5-dichlorobenzyl azide
Quantity
450 mg
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reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

After protection of the alcohol group in 3,5-dichlorobenzyl alcohol, as the TBDMS ether step (step 1), the ether is reacted with 4 chlorobenzoyl chloride to form the substituted benzophene (step 2). The benzophene is treated with thionyl chloride (step 3) and then with sodium azide (step 4) to form 3,5-dichloro-4-(4-chlorobenzoyl)benzyl azide. Reaction of this azide with cyanoacetamide produces L651582 (step 5). Reaction of L651582 with orotic acid forms the L651582 orotate (2:1) (step 6).
Name
azide
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Synthesis routes and methods IV

Procedure details

3,5-dichloro-4-(4′-chlorobenzoyl)benzyl azide (858.D) (1 mole) is reacted with cyanoacetamide (1.69 mole) in hot Acetonitrile, and Potassium carbonate, (6.2 mole) to give 5-amino-1-(4-(4-chlorobenzoyl)-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide (858.E).
Name
3,5-dichloro-4-(4′-chlorobenzoyl)benzyl azide
Quantity
1 mol
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reactant
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1.69 mol
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reactant
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6.2 mol
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reactant
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Synthesis routes and methods V

Procedure details

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O=C(c1ccc(Cl)cc1)c1c(Cl)cc(CBr)cc1Cl
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Carboxyamidotriazole
Carboxyamidotriazole
Carboxyamidotriazole
Carboxyamidotriazole
Carboxyamidotriazole
Carboxyamidotriazole

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